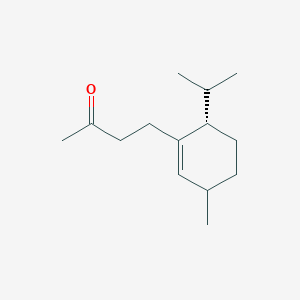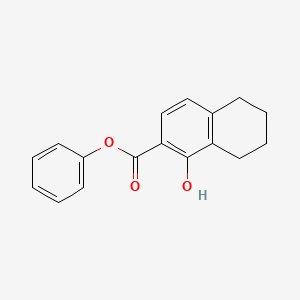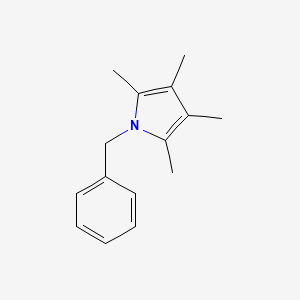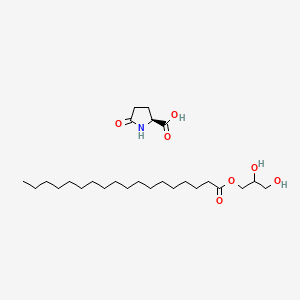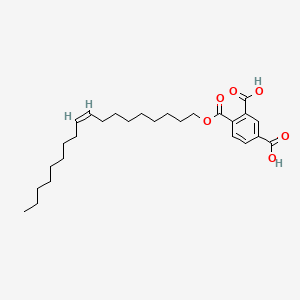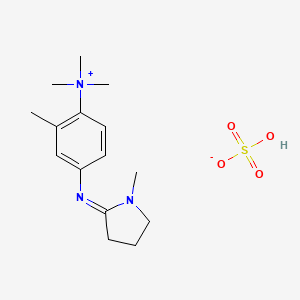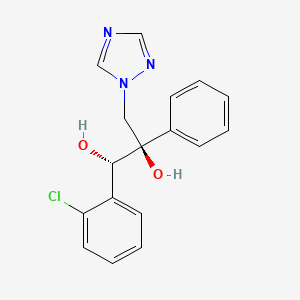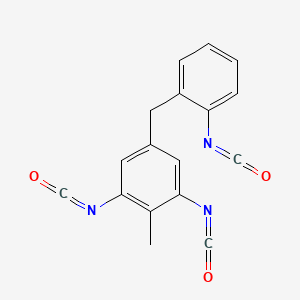
5-(2-Bromo-ethyl)-1-(5-bromomethyl-4-hydroxy-tetrahydro-furan-2-yl)-1H-pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Bromo-ethyl)-1-(5-bromomethyl-4-hydroxy-tetrahydro-furan-2-yl)-1H-pyrimidine-2,4-dione is a synthetic organic compound that belongs to the class of pyrimidine derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Bromo-ethyl)-1-(5-bromomethyl-4-hydroxy-tetrahydro-furan-2-yl)-1H-pyrimidine-2,4-dione typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrimidine Core: Starting with a suitable pyrimidine precursor, the core structure can be synthesized through condensation reactions involving urea or thiourea with β-dicarbonyl compounds.
Introduction of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be introduced via cyclization reactions, often using dihydroxy intermediates.
Bromination: The bromine atoms can be introduced through halogenation reactions using reagents like N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atoms in the compound make it susceptible to nucleophilic substitution reactions, where the bromine atoms can be replaced by other nucleophiles.
Oxidation and Reduction: The hydroxyl group in the tetrahydrofuran ring can undergo oxidation to form carbonyl compounds or reduction to form alcohols.
Cyclization and Ring-Opening: The tetrahydrofuran ring can participate in cyclization and ring-opening reactions under specific conditions.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Sodium Hydride (NaH): Commonly used in deprotonation reactions.
Palladium Catalysts: Employed in various coupling reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, nucleophilic substitution might yield derivatives with different functional groups replacing the bromine atoms.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, pyrimidine derivatives are often studied for their potential as antiviral, anticancer, and antimicrobial agents. The specific structure of this compound might make it a candidate for such studies.
Medicine
Medicinal chemistry applications could include the development of new drugs targeting specific enzymes or receptors. The presence of the tetrahydrofuran ring and bromine atoms might influence its biological activity.
Industry
In the industrial sector, this compound could be used in the synthesis of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(2-Bromo-ethyl)-1-(5-bromomethyl-4-hydroxy-tetrahydro-furan-2-yl)-1H-pyrimidine-2,4-dione would depend on its specific interactions with biological targets. Typically, pyrimidine derivatives exert their effects by interacting with nucleic acids or enzymes involved in DNA replication and repair. The bromine atoms might enhance its binding affinity to certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2’-deoxyuridine (BrdU): A well-known pyrimidine analog used in DNA labeling and cancer research.
5-Fluorouracil (5-FU): Another pyrimidine analog widely used as an anticancer agent.
Uniqueness
The unique combination of the tetrahydrofuran ring and bromine atoms in 5-(2-Bromo-ethyl)-1-(5-bromomethyl-4-hydroxy-tetrahydro-furan-2-yl)-1H-pyrimidine-2,4-dione sets it apart from other pyrimidine derivatives. This structural uniqueness might confer distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.
Properties
CAS No. |
97975-03-6 |
|---|---|
Molecular Formula |
C11H14Br2N2O4 |
Molecular Weight |
398.05 g/mol |
IUPAC Name |
5-(2-bromoethyl)-1-[(2R,4S,5S)-5-(bromomethyl)-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H14Br2N2O4/c12-2-1-6-5-15(11(18)14-10(6)17)9-3-7(16)8(4-13)19-9/h5,7-9,16H,1-4H2,(H,14,17,18)/t7-,8+,9+/m0/s1 |
InChI Key |
FTIWIUDVYAAVNZ-DJLDLDEBSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)CCBr)CBr)O |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)CCBr)CBr)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


